molecular formula C21H19N5O4 B2829416 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251621-32-5

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide

Numéro de catalogue B2829416
Numéro CAS: 1251621-32-5
Poids moléculaire: 405.414
Clé InChI: ZBNHBTDDWIVNFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo-pyrazine ring, and an acetamide group attached to a tolyl group (a methyl-substituted phenyl group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused-ring system. The triazolo-pyrazine ring system is a common motif in medicinal chemistry, often associated with a wide range of biological activities .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the methoxy group could be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar acetamide group could influence its solubility in different solvents .

Applications De Recherche Scientifique

  • Design of Potent Adenosine Human Receptor Antagonists : The 1,2,4-triazolo[4,3-a]pyrazin-3-one structure has been identified as a new versatile scaffold for developing adenosine human receptor antagonists. Compounds with this scaffold have shown nanomolar affinity and high selectivity for the hA2A adenosine receptor, demonstrating potential in counteracting neurotoxicity in Parkinson's disease models (Falsini et al., 2017).

  • Synthesis and Properties of Triazolo-Thiadiazoles : Research into pyrazole and 1,2,4-triazole derivatives, including structures like 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide, highlights their significant pharmacological potential. The creation of such condensed systems is scientifically attractive for various biological applications (Fedotov et al., 2022).

  • Antibacterial Activity : Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains. Some derivatives have shown potent inhibitory activity comparable with standard drugs, suggesting potential for further development in antibacterial treatments (Reddy et al., 2013).

  • Antioxidant and Neuroprotective Agents : Derivatives of 1,2,4-triazolo[4,3-a]pyrazin-3-one have been designed as dual antioxidant-human A2A adenosine receptor antagonists. These compounds have demonstrated efficacy in reducing oxygen free radical levels and neuropathy in models, making them promising agents for oxidative stress-related diseases (Falsini et al., 2019).

  • Synthesis of Bioactive Intermediates : The compound 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an intermediate in many biologically active compounds, has been synthesized using a rapid method. This work demonstrates the importance of such intermediates in the development of various bioactive molecules (Zhang et al., 2019).

Orientations Futures

Given the interesting structure of this compound, it could be a valuable target for future research, particularly in the field of medicinal chemistry. Its synthesis and study could contribute to the development of new pharmaceuticals .

Propriétés

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-14-5-3-6-15(11-14)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)30-17-8-4-7-16(12-17)29-2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHBTDDWIVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.